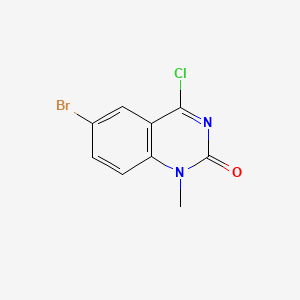![molecular formula C11H14N2O2 B13944996 4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone](/img/structure/B13944996.png)
4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone is a chemical compound that features a cyclohexanone ring substituted with a 5-methyl-2-pyrimidinyl group via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone typically involves the reaction of cyclohexanone with 5-methyl-2-pyrimidinol in the presence of a suitable base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Base: Bases such as sodium hydroxide or potassium carbonate are used to deprotonate the pyrimidinol, facilitating the nucleophilic attack on the cyclohexanone.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrimidinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Cyclohexanone derivatives with additional oxygen functionalities.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted pyrimidinyl-cyclohexanone derivatives.
Scientific Research Applications
4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simple cyclic ketone with similar structural features but lacking the pyrimidinyl group.
5-methyl-2-pyrimidinol: The pyrimidinyl component of the compound, which can be compared for its individual properties.
Uniqueness
4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone is unique due to the combination of the cyclohexanone ring and the pyrimidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(5-methylpyrimidin-2-yl)oxycyclohexan-1-one |
InChI |
InChI=1S/C11H14N2O2/c1-8-6-12-11(13-7-8)15-10-4-2-9(14)3-5-10/h6-7,10H,2-5H2,1H3 |
InChI Key |
FKHDSDXNNDYUEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


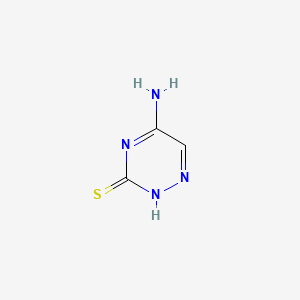
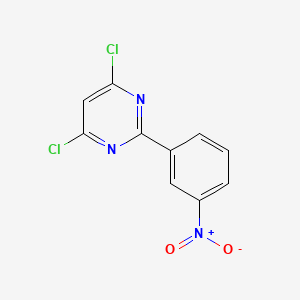
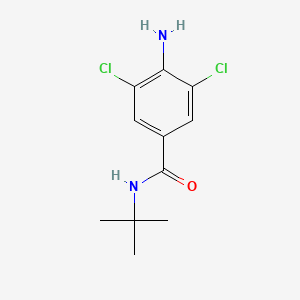

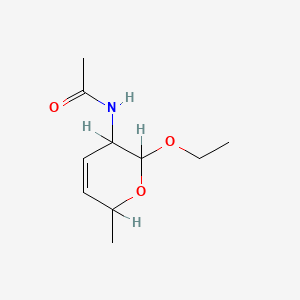
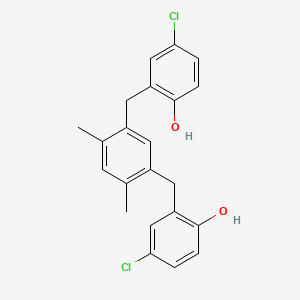
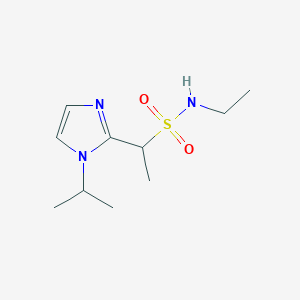
![3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-2-[1,3]dioxolan-2-yl-pyrazine](/img/structure/B13944948.png)
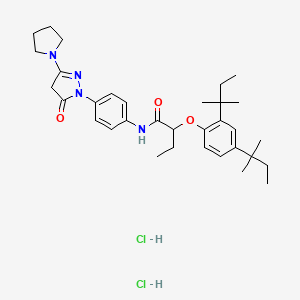
![1-(1,2-Dihydroacenaphthylen-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13944957.png)
![2-[5-(4-chlorobutanoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13944963.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944968.png)
